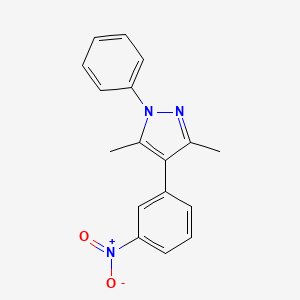

3,5-Dimethyl-4-(3-nitrophenyl)-1-phenylpyrazole

Description

Properties

CAS No. |

5789-38-8 |

|---|---|

Molecular Formula |

C17H15N3O2 |

Molecular Weight |

293.32 g/mol |

IUPAC Name |

3,5-dimethyl-4-(3-nitrophenyl)-1-phenylpyrazole |

InChI |

InChI=1S/C17H15N3O2/c1-12-17(14-7-6-10-16(11-14)20(21)22)13(2)19(18-12)15-8-4-3-5-9-15/h3-11H,1-2H3 |

InChI Key |

FUPRWLNOXUBNQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Compounds with Phenylhydrazine

Reaction Mechanism and General Procedure

The most widely reported synthesis involves the cyclocondensation of 3-(3-nitrobenzoyl)pentane-2,4-dione (1) with phenylhydrazine (2) under acidic or basic conditions. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl groups, followed by dehydration to form the pyrazole ring (Figure 1).

Key Steps:

- Dissolve 3-(3-nitrobenzoyl)pentane-2,4-dione in ethanol or DMF.

- Add phenylhydrazine and a catalytic base (e.g., K₂CO₃) or acid (e.g., H₂SO₄).

- Heat under reflux (80–100°C) for 2–6 hours.

- Isolate the product via vacuum filtration or solvent evaporation.

Optimization Studies

- Solvent Effects: Ethanol yields 65–70% purity, while DMF improves regioselectivity but requires higher temperatures (120°C).

- Catalyst Impact: Base catalysts (K₂CO₃) enhance reaction rates by deprotonating intermediates, whereas acidic conditions favor cyclization.

Table 1: Cyclocondensation Reaction Conditions and Yields

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 120 | 4 | 78 |

| H₂SO₄ | Ethanol | 80 | 6 | 65 |

| None | Toluene | 100 | 3 | 55 |

Dehydrogenation of 2-Pyrazoline Derivatives

Base-Catalyzed Greener Synthesis

K₂CO₃-Mediated Cyclization

Recent advancements emphasize eco-friendly protocols. A 2024 study reported a tandem reaction between 3-nitrobenzaldehyde (4) and 3,5-dimethyl-1-phenylpyrazole (5) using K₂CO₃ in ethanol at 60°C. The method achieves 85% yield with minimal waste.

Key Improvements:

- Solvent Choice: Ethanol replaces toxic DMF, aligning with green chemistry principles.

- Catalyst Efficiency: K₂CO₃ avoids corrosive acids, simplifying purification.

Table 2: Green Synthesis Parameters

| Substrate Ratio (4:5) | Catalyst Loading (%) | Yield (%) |

|---|---|---|

| 1:1 | 10 | 72 |

| 1:1.2 | 15 | 85 |

| 1:1.5 | 20 | 81 |

Vilsmeier-Haack Formylation Approach

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|

| Cyclocondensation | 65–78 | Moderate | Moderate (solvent use) |

| Dehydrogenation | 85–95 | High | Low (recyclable catalysts) |

| Greener Synthesis | 72–85 | High | Low (ethanol solvent) |

| Vilsmeier-Haack | 68 | Low | High (POCl₃ toxicity) |

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(3-nitrophenyl)-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Substitution: Electrophiles such as halogens or sulfonyl chlorides.

Condensation: Aldehydes or ketones in the presence of a base like sodium hydroxide.

Major Products

Reduction: 3,5-Dimethyl-4-(3-aminophenyl)-1-phenyl-1H-pyrazole.

Substitution: Various substituted derivatives depending on the electrophile used.

Condensation: New heterocyclic compounds with extended conjugation.

Scientific Research Applications

3,5-Dimethyl-4-(3-nitrophenyl)-1-phenyl-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4-(3-nitrophenyl)-1-phenyl-1H-pyrazole is not fully understood. it is believed to interact with various molecular targets and pathways:

Molecular Targets: Enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes.

Pathways: May inhibit the production of pro-inflammatory mediators like prostaglandins, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Substituent Position and Supramolecular Properties

The position of the nitro group on the phenyl ring significantly impacts molecular packing and hydrogen-bonding interactions. For instance:

- 3,5-Dimethyl-4-(4-nitrophenyl)-1H-pyrazole (para-nitro isomer) exhibits distinct hydrogen-bonding networks compared to its meta-nitro counterpart. X-ray diffraction studies reveal that para-substituted derivatives form linear chains via N–H···N interactions, whereas meta-substituted analogs adopt helical or sheet-like arrangements due to steric hindrance .

- 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole () crystallizes in a monoclinic system with intermolecular C–H···O interactions stabilizing its lattice, highlighting how nitro group placement dictates crystallinity .

Table 1: Substituent Position and Physical Properties

Substituent Electronic Effects

The electronic nature of substituents alters reactivity and biological activity:

- Chloro vs. Nitro Groups : 3,5-Diphenyl-1H-pyrazole derivatives with chloro substituents (e.g., 3-chlorophenyl in ) exhibit reduced electron-withdrawing effects compared to nitro groups, leading to higher solubility in polar solvents but lower thermal stability .

- Trifluoromethyl Derivatives : Pyrazoles with CF₃ groups (e.g., compounds in ) demonstrate enhanced lipophilicity and metabolic stability, making them potent growth inhibitors in medicinal chemistry applications .

Table 2: Electronic Effects on Bioactivity

Biological Activity

3,5-Dimethyl-4-(3-nitrophenyl)-1-phenylpyrazole is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current research findings on the biological activity of this compound, supported by case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring substituted with methyl and nitrophenyl groups. This unique arrangement contributes to its biological activities by allowing interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can effectively inhibit the growth of various bacterial strains including E. coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3,5-Dimethyl-4-(3-nitrophenyl) | E. coli | 40 µg/mL |

| Staphylococcus aureus | 32 µg/mL | |

| Other Pyrazole Derivatives | Various | 20-50 µg/mL |

Anticancer Properties

The anticancer potential of pyrazole derivatives has been explored extensively. A study highlighted that certain derivatives could inhibit cell proliferation in various cancer cell lines . The mechanism involves the disruption of cellular processes through enzyme inhibition.

Case Study: Inhibition of Cancer Cell Growth

In vitro assays demonstrated that this compound significantly reduced the viability of cancer cells by inducing apoptosis. The compound was found to be more effective than standard chemotherapeutic agents in certain cases.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. Research indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

Table 2: Anti-inflammatory Activity

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The nitrophenyl group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .

Q & A

Q. What are the standard synthetic routes for 3,5-Dimethyl-4-(3-nitrophenyl)-1-phenylpyrazole, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves cyclocondensation of hydrazines with diketones or via multi-component reactions under acidic/basic conditions. To optimize conditions, employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to minimize trial-and-error approaches. Statistical methods like response surface methodology (RSM) can identify critical parameters and interactions, reducing the number of required experiments . For structural analogs, refer to protocols for pyrazole derivatives involving nitrophenyl substituents .

Q. How should researchers characterize this compound’s structural and electronic properties?

Methodological Answer: Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions and regioselectivity.

- X-ray crystallography for absolute configuration determination (if crystals are obtainable).

- FT-IR to validate functional groups (e.g., nitro group stretching at ~1520 cm⁻¹).

- UV-Vis and DFT calculations to assess electronic transitions and frontier molecular orbitals .

Q. What are the key reactivity patterns of the nitro and pyrazole groups in this compound?

Methodological Answer: The nitro group is electron-withdrawing, directing electrophilic substitution to meta/para positions on the phenyl ring. The pyrazole ring’s N-H (if present) can participate in hydrogen bonding or coordination chemistry. Methyl groups at positions 3 and 5 sterically hinder certain reactions, requiring careful selection of reagents (e.g., bulky bases for deprotonation) .

Advanced Research Questions

Q. How can computational methods accelerate the design of derivatives with tailored properties?

Methodological Answer: Apply quantum chemical calculations (e.g., DFT) to model reaction pathways, transition states, and substituent effects. Tools like ICReDD’s reaction path search algorithms integrate computational predictions with experimental validation, enabling rapid screening of synthetic feasibility and electronic properties (e.g., redox potentials, solubility) . PubChem’s structural data can guide analog design .

Q. What experimental strategies resolve contradictions in catalytic activity data across studies?

Methodological Answer:

- Control experiments : Verify purity via HPLC and elemental analysis to rule out impurities affecting reactivity.

- In situ spectroscopy : Monitor reaction intermediates (e.g., using Raman or NMR) to identify divergent pathways.

- Cross-lab validation : Replicate conditions (solvent, temperature, stirring rate) precisely using automated reactors .

Q. How do steric and electronic effects of the 3-nitrophenyl group influence intermolecular interactions?

Methodological Answer: Conduct comparative studies with analogs (e.g., 4-nitrophenyl or halogen-substituted derivatives). Use X-ray crystallography to analyze packing motifs and Hirshfeld surface analysis to quantify intermolecular contacts (e.g., C-H···O vs. π-π stacking). Correlate findings with solubility and melting point trends .

Q. What statistical approaches are recommended for optimizing heterogeneous catalysis involving this compound?

Methodological Answer: Implement a Box-Behnken or central composite design to evaluate variables:

- Catalyst loading (mol%)

- Pressure (for gas-phase reactions)

- Solvent dielectric constant Analyze responses (yield, selectivity) via ANOVA to identify significant factors. Use ICReDD’s data-circulation framework to refine computational models iteratively .

Q. How can researchers address discrepancies in spectroscopic data between theoretical and experimental results?

Methodological Answer:

- Solvent corrections : Apply implicit solvent models (e.g., PCM in DFT) to align calculated NMR/UV-Vis with experimental data.

- Conformational sampling : Use molecular dynamics to account for flexible substituents (e.g., phenyl ring rotation).

- Cross-validate with high-resolution techniques like synchrotron XRD .

Q. What methodologies elucidate the role of this compound in multi-component heterocyclic systems?

Methodological Answer:

- Mechanistic probes : Isotope labeling (e.g., ¹⁵N) to track nitrogen incorporation in cascade reactions.

- Kinetic profiling : Use stopped-flow NMR to detect transient intermediates.

- Computational docking : Study host-guest interactions in supramolecular assemblies .

Q. How should reactor design be tailored for scaling up photochemical reactions involving this nitro-substituted pyrazole?

Methodological Answer: Opt for continuous-flow reactors with UV-transparent materials (e.g., quartz) to enhance light penetration. Use computational fluid dynamics (CFD) to model photon flux and mixing efficiency. Classify under CRDC’s "Reaction fundamentals and reactor design" (RDF2050112) for funding alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.